Cas no 2228267-15-8 (4-(5-Methyl-1,2-oxazol-4-yl)butanal)

4-(5-Methyl-1,2-oxazol-4-yl)butanal is a versatile heterocyclic aldehyde compound featuring a methyl-substituted oxazole ring linked to a butanal chain. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The oxazole moiety contributes to its reactivity, enabling applications in cyclization and functionalization reactions. The aldehyde group offers further derivatization potential, facilitating the formation of Schiff bases, imines, or other functionalized products. This compound is characterized by its stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its well-defined purity and structural specificity make it suitable for research and industrial applications requiring precise molecular frameworks.
4-(5-Methyl-1,2-oxazol-4-yl)butanal structure
2228267-15-8 structure
Product name:4-(5-Methyl-1,2-oxazol-4-yl)butanal
CAS No:2228267-15-8
MF:C8H11NO2
Molecular Weight:153.178442239761
CID:5767586
PubChem ID:165780385

4-(5-Methyl-1,2-oxazol-4-yl)butanal 化学的及び物理的性質

名前と識別子

    • 2228267-15-8
    • 4-(5-methyl-1,2-oxazol-4-yl)butanal
    • EN300-1832915
    • 4-(5-Methyl-1,2-oxazol-4-yl)butanal
    • インチ: 1S/C8H11NO2/c1-7-8(6-9-11-7)4-2-3-5-10/h5-6H,2-4H2,1H3
    • InChIKey: ZUCFTUKHMPIAPF-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C=N1)CCCC=O

計算された属性

  • 精确分子量: 153.078978594g/mol
  • 同位素质量: 153.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 127
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • XLogP3: 0.8

4-(5-Methyl-1,2-oxazol-4-yl)butanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1832915-0.25g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
0.25g
$1447.0 2023-09-19
Enamine
EN300-1832915-2.5g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
2.5g
$3080.0 2023-09-19
Enamine
EN300-1832915-1.0g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
1g
$1572.0 2023-06-01
Enamine
EN300-1832915-0.05g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
0.05g
$1320.0 2023-09-19
Enamine
EN300-1832915-0.5g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
0.5g
$1509.0 2023-09-19
Enamine
EN300-1832915-1g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
1g
$1572.0 2023-09-19
Enamine
EN300-1832915-0.1g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
0.1g
$1384.0 2023-09-19
Enamine
EN300-1832915-5.0g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
5g
$4557.0 2023-06-01
Enamine
EN300-1832915-10.0g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
10g
$6758.0 2023-06-01
Enamine
EN300-1832915-5g
4-(5-methyl-1,2-oxazol-4-yl)butanal
2228267-15-8
5g
$4557.0 2023-09-19

4-(5-Methyl-1,2-oxazol-4-yl)butanal 関連文献

4-(5-Methyl-1,2-oxazol-4-yl)butanalに関する追加情報

4-(5-Methyl-1,2-oxazol-4-yl)butanal (CAS No. 2228267-15-8): A Comprehensive Overview

4-(5-Methyl-1,2-oxazol-4-yl)butanal (CAS No. 2228267-15-8) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its aldehyde functional group and a substituted 1,2-oxazole ring, which contribute to its distinct chemical properties and reactivity.

The 4-(5-Methyl-1,2-oxazol-4-yl)butanal molecule consists of a butanal chain attached to a 5-methyl-1,2-oxazole ring. The presence of the aldehyde group at the terminal end of the butyl chain makes it highly reactive, enabling it to participate in a wide range of chemical reactions. The 1,2-oxazole ring, with its nitrogen and oxygen atoms, imparts additional stability and reactivity to the molecule, making it an attractive candidate for various synthetic transformations.

In the context of pharmaceutical research, 4-(5-Methyl-1,2-oxazol-4-yl)butanal has been explored for its potential as a building block in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the use of this compound as an intermediate in the synthesis of anti-inflammatory agents. The unique structure of 4-(5-Methyl-1,2-oxazol-4-yl)butanal allows for the introduction of diverse functional groups, enhancing its pharmacological properties.

Beyond pharmaceutical applications, 4-(5-Methyl-1,2-oxazol-4-yl)butanal has also found utility in materials science. Its reactivity and stability make it suitable for the synthesis of advanced materials with tailored properties. For example, a study published in the Journal of Materials Chemistry A demonstrated the use of this compound in the preparation of conductive polymers for electronic applications. The ability to fine-tune the electronic properties of these materials through controlled synthesis is a significant advantage.

The synthesis of 4-(5-Methyl-1,2-oxazol-4-yl)butanal typically involves multistep processes that require precise control over reaction conditions. One common approach involves the condensation of 5-methylisoxazole with an appropriate aldehyde followed by further functionalization steps. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these syntheses, making them more viable for large-scale production.

The physical and chemical properties of 4-(5-Methyl-1,2-oxazol-4-yl)butanal are well-documented in scientific literature. It is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol and acetone. Its boiling point and melting point are influenced by its molecular structure and can be adjusted through modifications to the substituents on the oxazole ring or the butyl chain.

Safety considerations are an important aspect when handling 4-(5-Methyl-1,2-oxazol-4-yl)butanal. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from heat sources.

In conclusion, 4-(5-Methyl-1,2-oxazol-4-y l)butanal (CAS No. 2228267-15-8) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its properties deepens, we can expect to see even more innovative uses for this intriguing molecule.

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